Ethynyl(difluoro)borane
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Overview
Description
Ethynyl(difluoro)borane is an organoboron compound characterized by the presence of an ethynyl group (C≡C) and two fluorine atoms attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynyl(difluoro)borane can be synthesized through the hydroboration of ethynyl-containing compounds using difluoroborane reagents. The reaction typically involves the addition of difluoroborane to an ethynyl group under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethynyl(difluoro)borane undergoes various chemical reactions, including:
Hydroboration: Addition of borane to the ethynyl group.
Oxidation: Conversion of the boron center to higher oxidation states.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions:
Hydroboration: Typically involves borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) under mild conditions.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or oxygen.
Substitution: Employs nucleophiles such as alkyl or aryl groups in the presence of a catalyst.
Major Products:
Hydroboration: Produces boron-containing alkenes or alkynes.
Oxidation: Yields boronic acids or boronates.
Substitution: Forms substituted boranes with diverse functional groups.
Scientific Research Applications
Ethynyl(difluoro)borane finds applications in various scientific research fields:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of ethynyl(difluoro)borane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group and the electron-withdrawing fluorine atoms. These features enhance its reactivity and enable it to form stable complexes with transition metals, facilitating catalytic processes such as cross-coupling reactions .
Comparison with Similar Compounds
Vinylboronic acid: Contains a vinyl group instead of an ethynyl group.
Phenylboronic acid: Features a phenyl group attached to boron.
Allylboronic acid: Has an allyl group in place of the ethynyl group.
Uniqueness: Ethynyl(difluoro)borane is unique due to the combination of the ethynyl group and the difluoroborane moiety, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Properties
CAS No. |
23728-64-5 |
---|---|
Molecular Formula |
C2HBF2 |
Molecular Weight |
73.84 g/mol |
IUPAC Name |
ethynyl(difluoro)borane |
InChI |
InChI=1S/C2HBF2/c1-2-3(4)5/h1H |
InChI Key |
HZDMAATUUPBFFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(F)F |
Origin of Product |
United States |
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